molecular formula C5H4BrN3S B1464468 2-(Azidomethyl)-5-bromothiophene CAS No. 1250959-44-4

2-(Azidomethyl)-5-bromothiophene

Cat. No.: B1464468
CAS No.: 1250959-44-4
M. Wt: 218.08 g/mol
InChI Key: KWDGPRKFDFZDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-5-bromothiophene is an organic compound that belongs to the class of azides and bromothiophenes It is characterized by the presence of an azidomethyl group (-CH2N3) and a bromine atom attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-bromothiophene typically involves the bromination of thiophene followed by the introduction of the azidomethyl group. One common method starts with 5-bromothiophene, which undergoes a nucleophilic substitution reaction with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated systems may be employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-bromothiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO as solvents, elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Cycloaddition: 1,2,3-Triazoles.

    Reduction: 2-(Aminomethyl)-5-bromothiophene.

Scientific Research Applications

2-(Azidomethyl)-5-bromothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-5-bromothiophene is largely dependent on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. In reduction reactions, the azide group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-2-methylthiophene: Contains a methyl group instead of an azidomethyl group, altering its reactivity and applications.

    2-(Azidomethyl)-5-chlorothiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-(Azidomethyl)-5-bromothiophene is unique due to the presence of both an azidomethyl group and a bromine atom on the thiophene ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2-(azidomethyl)-5-bromothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3S/c6-5-2-1-4(10-5)3-8-9-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDGPRKFDFZDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-bromothiophene
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-5-bromothiophene
Reactant of Route 3
2-(Azidomethyl)-5-bromothiophene
Reactant of Route 4
2-(Azidomethyl)-5-bromothiophene
Reactant of Route 5
Reactant of Route 5
2-(Azidomethyl)-5-bromothiophene
Reactant of Route 6
Reactant of Route 6
2-(Azidomethyl)-5-bromothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.